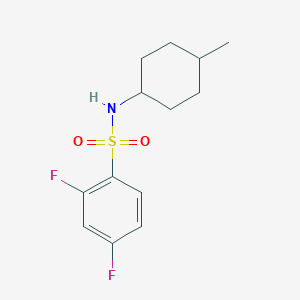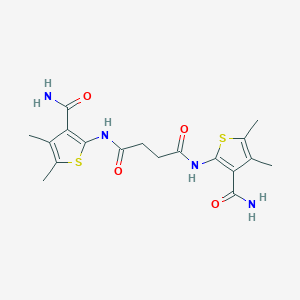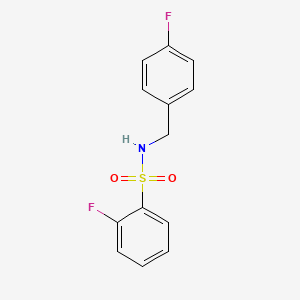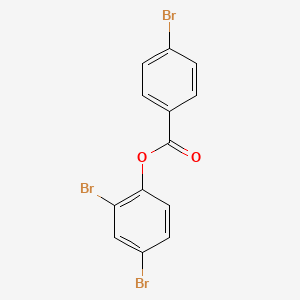
2,4-difluoro-N-(4-methylcyclohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE: is a chemical compound with the molecular formula C13H17F2N . It is known for its unique structural properties, which include a difluorobenzene ring and a methylcyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Difluorobenzene Ring: The difluorobenzene ring is synthesized through a series of halogenation reactions, where fluorine atoms are introduced to the benzene ring.
Attachment of the Methylcyclohexyl Group: The methylcyclohexyl group is attached to the difluorobenzene ring through a nucleophilic substitution reaction, where a nucleophile replaces a leaving group on the benzene ring.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
In industrial settings, the production of 2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the efficient and cost-effective synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and proteins, altering their activity and function.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Shares the difluorobenzene ring but lacks the methylcyclohexyl group.
N-(4-Methylcyclohexyl)benzenesulfonamide: Contains the methylcyclohexyl group but lacks the difluorobenzene ring.
Uniqueness
2,4-DIFLUORO-N-(4-METHYLCYCLOHEXYL)-1-BENZENESULFONAMIDE is unique due to the presence of both the difluorobenzene ring and the methylcyclohexyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17F2NO2S |
|---|---|
Molecular Weight |
289.34 g/mol |
IUPAC Name |
2,4-difluoro-N-(4-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C13H17F2NO2S/c1-9-2-5-11(6-3-9)16-19(17,18)13-7-4-10(14)8-12(13)15/h4,7-9,11,16H,2-3,5-6H2,1H3 |
InChI Key |
WRLFCMMJFCFWJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-1,5-dimethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10976898.png)
![3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10976903.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B10976910.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)acetamide](/img/structure/B10976912.png)
![3-Amino-1-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,5-dihydropyrano[2,3-c]chromene-2-carbonitrile](/img/structure/B10976916.png)


![N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10976935.png)

![Methyl 3-{[(4-methoxyphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10976943.png)
![N-(2-fluoro-4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10976952.png)

![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10976975.png)
